Dehydrogenation Reactivity: 3-Methylcyclopentanol Outperforms 2-Methyl and 1-Methyl Isomers
Under identical fixed-bed catalytic dehydrogenation conditions over copper oxide catalyst at 250°C, 3-methylcyclopentanol exhibits substantially higher conversion and yield to the corresponding ketone compared to its 2-methyl and 1-methyl positional isomers. The 3-methyl isomer dehydrogenates significantly faster than 2-methylcyclopentanol and achieves a yield near unity to 3-methylcyclopentanone, while 1-methylcyclopentanol undergoes dehydration rather than dehydrogenation, yielding only 1-methylcyclopentene [1]. This divergent reactivity profile is not attributable to thermodynamic limitations, as both 2- and 3-methylcyclopentanol have equilibrium conversions near unity under the conditions employed [2].
| Evidence Dimension | Catalytic dehydrogenation conversion rate (X) and yield to corresponding ketone (Y) |
|---|---|
| Target Compound Data | Conversion X = 0.36; Yield Y = 0.86 to 3-methylcyclopentanone |
| Comparator Or Baseline | 2-Methylcyclopentanol: X ≈ 0.09, Y ≈ 0.76; 1-Methylcyclopentanol: X ≈ 0.07, Y = 0.00 (dehydrates to alkene) |
| Quantified Difference | 3-methyl isomer conversion is 4× higher than 2-methyl isomer and 5.1× higher than 1-methyl isomer; yield advantage of 10 percentage points over 2-methyl isomer |
| Conditions | Fixed-bed reactor, CuO-based catalyst, 250°C, P = 1 bar, W/FCHL0 = 15.25 g cat·h/mol |
Why This Matters
For ε-caprolactam production where methylcyclopentanol impurities must be tracked and controlled, the 4–5× faster conversion of the 3-methyl isomer versus its 2- and 1-methyl analogs directly impacts reactor design and impurity fate predictions.
- [1] Romero A, Yustos P, Santos A. Dehydrogenation of Cyclohexanol to Cyclohexanone: Influence of Methylcyclopentanols on the Impurities Obtained in ε-Caprolactam. Ind Eng Chem Res. 2003;42(16):3654-3661. Table 4 and Figures 4–5. View Source
- [2] Romero A, Yustos P, Santos A. Dehydrogenation of Cyclohexanol to Cyclohexanone: Influence of Methylcyclopentanols on the Impurities Obtained in ε-Caprolactam. Ind Eng Chem Res. 2003;42(16):3654-3661. View Source
